molecular formula C8H13ClN2O2 B2416940 N-(2-Amino-2-oxoethyl)-2-chloro-N-cyclopropylpropanamide CAS No. 1864302-00-0

N-(2-Amino-2-oxoethyl)-2-chloro-N-cyclopropylpropanamide

Cat. No.: B2416940
CAS No.: 1864302-00-0
M. Wt: 204.65
InChI Key: IVHUEOIGTURKQY-UHFFFAOYSA-N
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Description

N-(2-Amino-2-oxoethyl)-2-chloro-N-cyclopropylpropanamide: is an organic compound with a complex structure that includes an amino group, a carbonyl group, a chlorine atom, and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Amino-2-oxoethyl)-2-chloro-N-cyclopropylpropanamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chloropropanoyl chloride with cyclopropylamine to form an intermediate, which is then reacted with glycine to introduce the amino and oxoethyl groups. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-Amino-2-oxoethyl)-2-chloro-N-cyclopropylpropanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may yield alcohol derivatives.

Scientific Research Applications

N-(2-Amino-2-oxoethyl)-2-chloro-N-cyclopropylpropanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(2-Amino-2-oxoethyl)-2-chloro-N-cyclopropylpropanamide exerts its effects involves interactions with specific molecular targets. The amino and carbonyl groups can form hydrogen bonds with biological macromolecules, while the chlorine atom and cyclopropyl group can participate in hydrophobic interactions. These interactions can affect the function of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Amino-2-oxoethyl)-2-propenamide: Similar structure but with a propenamide group instead of a cyclopropyl group.

    2-Amino-2-oxoethylacetamide: Similar structure but with an acetamide group instead of a cyclopropyl group.

Uniqueness

N-(2-Amino-2-oxoethyl)-2-chloro-N-cyclopropylpropanamide is unique due to the presence of the cyclopropyl group, which imparts rigidity and affects the compound’s reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

N-(2-amino-2-oxoethyl)-2-chloro-N-cyclopropylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClN2O2/c1-5(9)8(13)11(4-7(10)12)6-2-3-6/h5-6H,2-4H2,1H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVHUEOIGTURKQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(CC(=O)N)C1CC1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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